Cas no 1823271-74-4 (6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane)

6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane 化学的及び物理的性質
名前と識別子
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- 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane
- 6-(2-Methoxy phenyl)-1-oxa-6-azaspiro[2.5] octane
- 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane
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- インチ: 1S/C13H17NO2/c1-15-12-5-3-2-4-11(12)14-8-6-13(7-9-14)10-16-13/h2-5H,6-10H2,1H3
- InChIKey: DDODHQIXADDKRJ-UHFFFAOYSA-N
- ほほえんだ: O1CC21CCN(C1C=CC=CC=1OC)CC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- トポロジー分子極性表面積: 25
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M111455-500mg |
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane |
1823271-74-4 | 500mg |
$ 990.00 | 2022-06-04 | ||
TRC | M111455-250mg |
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane |
1823271-74-4 | 250mg |
$ 600.00 | 2022-06-04 |
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octane 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro2.5octaneに関する追加情報
Introduction to 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane (CAS No. 1823271-74-4)
6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane (CAS No. 1823271-74-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and the presence of a methoxyphenyl group, exhibits a range of potential therapeutic properties. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
The chemical structure of 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane is defined by its spirocyclic framework, which consists of an oxacycle and an azacycle connected at a single point. The methoxyphenyl substituent attached to the azacycle imparts specific electronic and steric properties that influence the compound's reactivity and biological activity. The unique combination of these structural features makes 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane an interesting candidate for various pharmaceutical applications.
The synthesis of 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane has been explored using several methodologies. One common approach involves the intramolecular cyclization of a suitable precursor, typically a substituted amino alcohol or amine, followed by functional group manipulations to introduce the methoxyphenyl moiety. Recent advancements in catalytic methods have also facilitated the efficient and scalable synthesis of this compound, making it more accessible for further research and development.
In terms of biological activity, 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, such as kinases and proteases. Additionally, preliminary data suggest that this compound may possess anti-inflammatory and neuroprotective properties, making it a valuable lead for drug discovery efforts targeting neurological disorders and inflammatory conditions.
The pharmacokinetic profile of 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane is another critical aspect of its evaluation as a potential therapeutic agent. Research has indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring its efficacy and safety in vivo. Ongoing studies are focused on optimizing these properties through structural modifications to enhance the compound's bioavailability and reduce potential side effects.
In the context of clinical applications, 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane is being investigated for its potential use in treating a range of diseases. For instance, its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its neuroprotective effects suggest potential applications in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.
The latest research on 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane has also explored its mechanism of action at the molecular level. Studies have shown that the compound interacts with specific protein targets involved in cellular signaling pathways, modulating their activity to achieve therapeutic effects. This mechanistic understanding is crucial for guiding further drug development efforts and identifying potential synergies with other therapeutic agents.
In conclusion, 6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane (CAS No. 1823271-74-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance our understanding of this compound, it holds significant promise for addressing unmet medical needs in various disease areas.
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